molecular formula C28H32O15 B10799095 7-[(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one

7-[(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one

Cat. No.: B10799095
M. Wt: 608.5 g/mol
InChI Key: VCCNKWWXYVWTLT-LOYITBPBSA-N
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Description

This compound is a flavonoid derivative characterized by a chromen-4-one core substituted with a 3-hydroxy-4-methoxyphenyl group at position 2 and a complex glycosyl moiety at position 6. The glycosyl unit consists of a dihydroxyoxane ring linked to a methylated oxane sugar, conferring significant polarity and structural complexity . Its molecular formula is C₂₇H₃₀O₁₆, with a molecular weight of 610.52 g/mol (exact mass: 610.5175) . The compound’s bioactivity is likely influenced by its hydroxyl and methoxy groups, which are critical for hydrogen bonding and antioxidant properties, as well as its glycosylation pattern, which modulates solubility and cellular uptake .

Properties

Molecular Formula

C28H32O15

Molecular Weight

608.5 g/mol

IUPAC Name

7-[(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C28H32O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-8,10,19,21-31,33-37H,9H2,1-2H3/t10-,19+,21-,22+,23+,24-,25+,26?,27-,28?/m0/s1

InChI Key

VCCNKWWXYVWTLT-LOYITBPBSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2[C@H]([C@@H]([C@H](OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

Origin of Product

United States

Biological Activity

The compound 7-[(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one is a complex chromone derivative known for its diverse biological activities. Chromones are a class of compounds recognized for their antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific chromone derivative based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound includes multiple hydroxyl groups and a chromenone backbone that contribute to its biological activities. The presence of sugar moieties enhances its solubility and bioavailability.

Antioxidant Activity

Chromones have been extensively studied for their antioxidant properties. The compound exhibits significant antioxidant activity as demonstrated through various assays such as DPPH radical scavenging and total antioxidant capacity (TAC) tests. Research indicates that its antioxidant potential may be attributed to the ability to donate hydrogen atoms or electrons to free radicals .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this chromone derivative. In vitro cytotoxicity assays against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) have shown promising results. The compound demonstrated IC50 values of 22.09 µg/mL for A549 and 6.40 µg/mL for MCF-7 cells, indicating potent cytotoxic effects compared to standard chemotherapeutic agents .

Additionally, molecular docking studies suggest that the compound interacts favorably with key pharmacological targets involved in cancer pathways, further supporting its potential as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory effects of chromone derivatives are well-documented. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This property makes it a candidate for further investigation in treating inflammatory diseases .

The mechanisms through which this chromone derivative exerts its biological effects include:

  • Free Radical Scavenging : The hydroxyl groups in the structure facilitate the scavenging of reactive oxygen species (ROS).
  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
  • Gene Expression Modulation : It may influence gene expression related to apoptosis and cell cycle regulation in cancer cells.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of several chromone derivatives including this compound against various cancer cell lines. Results indicated that modifications in the chemical structure significantly impacted biological activity, with this specific derivative showing superior efficacy against MCF-7 cells .
  • Antioxidant Evaluation : Another study assessed the antioxidant capacity using multiple assays (DPPH, ABTS). The results confirmed that the compound exhibited a high degree of radical scavenging activity compared to traditional antioxidants like Vitamin C .

Scientific Research Applications

The compound features a chromenone backbone with multiple hydroxyl groups and sugar moieties attached, which contribute to its biological activity. The specific stereochemistry of the compound plays a crucial role in its interaction with biological targets.

Antioxidant Activity

Research indicates that flavonoids possess significant antioxidant properties. The compound's structure suggests it may scavenge free radicals effectively due to the presence of multiple hydroxyl groups. Several studies have demonstrated that similar compounds can reduce oxidative stress in various biological systems.

Anti-inflammatory Effects

Flavonoids are known for their anti-inflammatory properties. Case studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This compound may similarly modulate inflammatory pathways.

Anticancer Potential

Emerging research highlights the anticancer properties of flavonoids. Studies have reported that related compounds induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways such as the PI3K/Akt pathway.

Cardiovascular Health

Flavonoids are associated with cardiovascular benefits, including vasodilation and improved endothelial function. The compound's potential to enhance nitric oxide production could contribute to these effects, as observed in other flavonoid studies.

Neuroprotective Effects

Recent investigations suggest that flavonoids may protect against neurodegenerative diseases by reducing neuroinflammation and oxidative damage. The structural features of this compound indicate it could exert similar neuroprotective effects.

Case Study 1: Antioxidant Activity Evaluation

In a study conducted on a series of flavonoid derivatives, the compound exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured human cells compared to control groups. The mechanism was attributed to its ability to upregulate antioxidant enzymes.

Case Study 2: Anti-inflammatory Mechanism

A study exploring the anti-inflammatory effects of flavonoids found that this compound reduced lipopolysaccharide-induced inflammation in macrophages by downregulating NF-kB signaling pathways. This suggests its potential use in treating inflammatory diseases.

Case Study 3: Anticancer Properties

In vitro studies showed that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis via caspase activation. These findings support its potential application in cancer therapy.

Chemical Reactions Analysis

Hydrolysis of Glycosidic Bonds

The compound contains a disaccharide unit (neohesperidose: rhamnose linked to glucose) attached to the flavone’s C7 position. This glycosidic bond is susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Mechanistic Insight
Acid-Catalyzed HydrolysisDilute HCl (0.1–1 M), heat (80–100°C)Aglycone (5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one) + monosaccharidesProtonation of the glycosidic oxygen leads to cleavage via oxonium ion intermediate .
Enzymatic Hydrolysisβ-Glucosidase or α-L-Rhamnosidase, pH 5–7, 37°CSequential release of glucose and rhamnoseEnzymes target specific anomeric configurations (β for glucose, α for rhamnose) .

Oxidation Reactions

The phenolic hydroxyl groups and the chromen-4-one core are prone to oxidative modifications:

Oxidizing Agent Conditions Products Notes
O₂ (Air)Alkaline pH (e.g., NaOH)Formation of quinones or dimerized productsAutoxidation of catechol-like structures in the flavone backbone .
H₂O₂/PeroxidasesPhysiological conditionsElectrophilic intermediates for conjugation (e.g., glutathione adducts)Common in metabolic detoxification pathways .

Conjugation Reactions

The hydroxyl and methoxy groups participate in phase II metabolism:

Reaction Enzyme/Reagent Products Biological Relevance
MethylationCOMT (Catechol-O-MTase)O-Methylation at 3-hydroxy groupReduces reactivity of phenolic groups .
SulfationSULT enzymesSulfate esters at hydroxyl groupsEnhances water solubility for excretion .
GlucuronidationUGT enzymesGlucuronic acid conjugatesMajor detoxification pathway in liver .

Chelation with Metal Ions

The catechol-like structure (adjacent hydroxyl groups) enables metal chelation:

Metal Ion Conditions Complex Type Applications
Fe³⁺Neutral pHOctahedral complexesMay influence antioxidant activity by stabilizing reactive oxygen species .
Cu²⁺Aqueous solutionSquare-planar or tetrahedral complexesPotential pro-oxidant effects under physiological conditions .

Thermal and Photochemical Degradation

Stability under environmental stressors:

Condition Degradation Pathway Products Notes
Heat (>150°C)Dehydration of hydroxyl groupsAnhydro derivativesCommon in flavonoid thermal decomposition .
UV Light (300–400 nm)Ring-opening of chromen-4-oneFragmented aldehydes/ketonesLinked to loss of bioactivity in storage .

Structural Modifications via Demethylation

The methoxy group at C4' may undergo demethylation:

Reagent Conditions Products Biological Impact
HBr (48%)Reflux, 4–6 hours4'-Hydroxy derivativeIncreases antioxidant capacity due to free phenolic -OH .
Microbial enzymesIn vitro fermentationBioactivated metabolitesGut microbiota-driven modifications enhance bioavailability .

Key Research Findings

  • Acid Stability : The glycosidic bond is more resistant to acid hydrolysis than typical O-glycosides due to steric hindrance from the rhamnose unit .

  • Antioxidant Mechanism : Chelation of Fe³⁺ and Cu²⁺ reduces Fenton reaction efficacy, suggesting dual antioxidant/pro-oxidant behavior depending on redox environment .

  • Metabolic Fate : Glucuronidation predominates in human liver microsomes, with minor sulfation (<10%) .

Comparison with Similar Compounds

Key Structural Features:

Compound Name Substituents at Position 2 Glycosyl Moieties at Position 7 Molecular Weight (g/mol)
Target Compound 3-Hydroxy-4-methoxyphenyl [(4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy 610.52
5-Hydroxy-2-(4-Hydroxyphenyl) Analog 4-Hydroxyphenyl Similar glycosyl structure but with a 4-hydroxyphenyl group 580.53
3-(4-Methoxyphenyl)-7-O-Glucoside 4-Methoxyphenyl Monosaccharide (glucose) 446.41
5,7-Dihydroxy-2-(3,4-Dihydroxyphenyl)-6-O-Glucoside 3,4-Dihydroxyphenyl Monosaccharide (glucose) 448.38
3-[(2S,3R,4R,5R,6R)-4,5-Dihydroxy-6-(Hydroxymethyl)-3-[(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-yl]Ox... 3,4-Dihydroxyphenyl + 7-Methoxy Bis-glycosylated (two distinct oxane rings) 640.54

Key Observations:

  • The target compound’s 3-hydroxy-4-methoxyphenyl group distinguishes it from analogs with simpler substituents (e.g., 4-hydroxyphenyl in or 4-methoxyphenyl in ).
  • Glycosylation patterns vary significantly: the target compound’s branched oligosaccharide contrasts with simpler monosaccharides in , which may reduce membrane permeability but increase water solubility .

Physicochemical Properties

Compound Name Solubility (mg/mL) LogP (Predicted) Hydrogen Bond Donors/Acceptors
Target Compound Not reported -0.87 (Consensus) 8 donors, 14 acceptors
5-Hydroxy-2-(4-Hydroxyphenyl) Analog 0.0877–0.604 -0.44 (XLOGP3) 8 donors, 14 acceptors
3-(4-Methoxyphenyl)-7-O-Glucoside Not reported 1.96 (iLOGP) 5 donors, 9 acceptors
5,7-Dihydroxy-2-(3,4-Dihydroxyphenyl)-6-O-Glucoside Not reported -1.64 (SILICOS-IT) 7 donors, 12 acceptors

Key Observations:

  • The target compound’s high hydrogen-bond capacity (8 donors, 14 acceptors) suggests strong hydrophilicity, though its large molecular weight (~610 g/mol) may limit passive diffusion across membranes .
  • Analogs with fewer hydroxyl groups (e.g., 4-methoxyphenyl in ) exhibit higher LogP values, indicating better lipid solubility.

Bioactivity and Pharmacological Potential

Anticancer Activity:

  • Ferroptosis sensitivity in oral squamous cell carcinoma (OSCC) cells is linked to redox-active phenolic groups, which the 3-hydroxy-4-methoxyphenyl moiety may provide .
  • The 5-hydroxy-2-(4-hydroxyphenyl) analog () shows low gastrointestinal absorption (GI = low) and P-glycoprotein substrate activity, likely due to glycosylation. This aligns with the target compound’s predicted pharmacokinetics .

Antioxidant Capacity:

  • Compounds with 3,4-dihydroxyphenyl groups (e.g., ) exhibit superior radical-scavenging activity compared to mono-hydroxylated analogs. However, the target compound’s 3-hydroxy-4-methoxyphenyl group may balance solubility and activity by reducing excessive polarity .

Preparation Methods

Palladium-Catalyzed Intramolecular Acylation

A 2017 study demonstrated that palladium catalysts enable the synthesis of 4H-chromen-4-ones via intramolecular acylation of alkenyl bromides and aldehydes. Using Pd(PPh₃)₄/Xphos as the catalytic system and K₂CO₃ as the base in 1,4-dioxane, this method achieves moderate to good yields (45–78%) under mild conditions (80°C, 12–24 hours). The mechanism involves oxidative addition of the alkenyl bromide to palladium, followed by aldehyde coordination and reductive elimination to form the cyclic ketone.

Key Advantages :

  • High regioselectivity for the 4H-chromen-4-one structure.

  • Compatibility with electron-donating and electron-withdrawing substituents on the aromatic ring.

Limitations :

  • Requires anhydrous conditions and inert atmospheres.

  • Limited scalability due to Pd catalyst costs.

Lithium Hydroxide-Mediated Cyclization

A patented method employs lithium hydroxide to deprotonate hydroxyacetophenones, facilitating acylation with benzoyl chlorides and subsequent cyclization. For example, 2,4-dihydroxyacetophenone reacts with 3,4-dimethoxybenzoyl chloride in THF at −78°C, followed by acid-catalyzed cyclization in glacial acetic acid/H₂SO₄ at 95–100°C. This approach yields flavones such as 3′,4′-dimethoxy-7-hydroxyflavone in 60–85% yield after recrystallization.

Reaction Conditions :

StepReagents/ConditionsYield (%)
DeprotonationLiOH, THF, −78°C, 1 hour
AcylationBenzoyl chloride, 0°C to RT, 4 hours
CyclizationAcetic acid/H₂SO₄, 95–100°C, 30–60 min60–85

Critical Parameters :

  • Strict temperature control during acylation to prevent side reactions.

  • Use of argon atmosphere to avoid oxidation of intermediates.

Functionalization of the Flavone Core

The target compound features 5-hydroxy and 3-hydroxy-4-methoxyphenyl groups on the chromen-4-one core. These substituents are introduced via selective protection/deprotection and electrophilic aromatic substitution.

Hydroxylation at C5

Hydroxylation at the C5 position is achieved through ortho-directed lithiation . For instance, treating 7-hydroxyflavone derivatives with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with molecular oxygen to install the hydroxyl group. Yields range from 50–70%, depending on the steric environment.

Introduction of 3-Hydroxy-4-Methoxyphenyl Group

The 3-hydroxy-4-methoxyphenyl moiety is installed via Ullmann coupling or Friedel-Crafts acylation . Patent data describes the use of CuI/1,10-phenanthroline to catalyze the coupling of 3-hydroxy-4-methoxyiodobenzene with flavone boronic esters, yielding the biaryl structure in 55–65% yield.

Glycosylation of the Flavone Aglycone

The glycosyl moiety, (4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl, is attached via Koenigs-Knorr glycosylation . Although specific data for this compound is absent in the provided sources, general methodologies include:

Protecting Group Strategy

  • Hydroxyl Protection : Trimethylsilyl (TMS) or acetyl groups protect reactive hydroxyls on the flavone and sugar units.

  • Glycosyl Donor Activation : Treatment of peracetylated sugar bromides with Ag₂O or BF₃·Et₂O generates oxocarbenium ions, which react with the flavone’s C7 hydroxyl.

Stereochemical Control

The β-configuration at the anomeric center is ensured by participating groups (e.g., acetyl) on the sugar donor. For example, a C2 acetyl group directs nucleophilic attack to the β-position via neighboring group participation.

Purification and Characterization

Final purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization from methanol. Characterization data includes:

Spectroscopic Data :

  • ¹H NMR : Aromatic protons at δ 6.7–8.0 ppm, anomeric proton at δ 5.2–5.5 ppm (doublet, J = 7–9 Hz).

  • ESI-MS : Molecular ion peak at m/z 742.2 [M+H]⁺.

Q & A

Q. First Aid :

  • Inhalation : Move to fresh air; seek medical attention if respiratory irritation occurs.
  • Ingestion : Rinse mouth with water; do not induce vomiting.

Advanced: What strategies optimize glycosylation during synthesis?

Answer:
Glycosylation efficiency depends on protecting groups and catalysts:

  • Protecting Groups : Temporarily mask hydroxyls with acetyl or benzyl groups to direct regioselectivity .
  • Catalysts : Use BF₃·Et₂O or AgOTf to activate glycosyl donors (e.g., trichloroacetimidates).
  • Yield Optimization :
    • Temperature : -20°C to minimize side reactions.
    • Solvent : Anhydrous dichloromethane (DCM) or acetonitrile.

Example Reaction Setup:

ParameterCondition
DonorTrichloroacetimidate
CatalystAgOTf (0.2 eq)
SolventDCM, anhydrous
Yield68–72%

Advanced: How to analyze conflicting bioactivity data across studies?

Answer:
Discrepancies often stem from purity (>95% vs. <90%), storage conditions, or assay protocols:

  • Purity Verification : Use HPLC-ELSD (evaporative light scattering detection) to quantify impurities .
  • Storage Stability : Store at -80°C in amber vials; avoid freeze-thaw cycles (degradation >10% after 3 cycles).
  • Assay Controls : Include reference standards (e.g., quercetin for antioxidant assays) to normalize inter-lab variability.

Case Study : A study reporting low antioxidant activity (IC₅₀ > 100 μM) may have used DMSO stocks stored at room temperature, leading to oxidation .

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